molecular formula C7H5ClN2O2S2 B1435409 2-Chloro-1,3-benzothiazole-6-sulfonamide CAS No. 6608-52-2

2-Chloro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B1435409
CAS No.: 6608-52-2
M. Wt: 248.7 g/mol
InChI Key: OPVRIYXTDXZDBX-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-Chloro-1,3-benzothiazole-6-sulfonamide involves several steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 2-aminobenzothiazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-Chloro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in the development of new therapeutic agents for treating bacterial infections.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, which can disrupt various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-1,3-benzothiazole-6-sulfonamide can be compared with other similar compounds such as:

  • 6-Benzothiazolesulfonamide, N-(4-chloro-2-iodophenyl)-
  • 6-Ethoxy-2-benzothiazolesulfonamide

These compounds share similar structural features but differ in their substituents and specific applications. The unique properties of this compound make it particularly useful in certain contexts, such as its higher reactivity in substitution reactions .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRIYXTDXZDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295007
Record name 2-Chloro-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6608-52-2
Record name 2-Chloro-6-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6608-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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